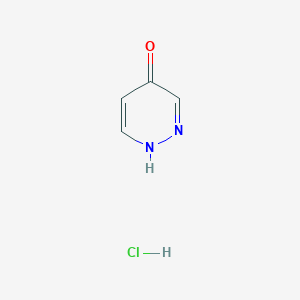

pyridazin-4-ol hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1H-pyridazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCRDVNETKQRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116008-72-1 | |

| Record name | pyridazin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Pyridazin 4 Ol Hydrochloride

Synthetic Routes to Pyridazin-4-ol Hydrochloride

The synthesis of this compound and its analogs can be achieved through various chemical strategies, ranging from one-pot multicomponent reactions to more traditional multi-step sequences. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient and atom-economical approach to the pyridazine (B1198779) core. These methods involve the sequential or domino reaction of multiple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

A notable one-pot method involves the three-component reaction of arylglyoxal monohydrates, a β-dicarbonyl compound, and hydrazine (B178648) hydrate (B1144303). researchgate.netgrowingscience.com This approach has been utilized for the synthesis of various pyridazine derivatives. For instance, the reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of hydrazine hydrate can yield 6-aryl-3-methylpyridazine-4-carboxylic acid esters. growingscience.com The use of ultrasound irradiation in water can further promote this reaction, aligning with green chemistry principles. growingscience.com

Another versatile one-pot strategy is the Diaza-Wittig reaction, which can be employed for the synthesis of pyridazine derivatives from 1,3-diketones. evitachem.comkuleuven.be This method provides a convenient route to pyridazines with varying substituents. kuleuven.be

Furthermore, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed for the flexible synthesis of highly substituted pyridin-4-ol derivatives, which share a similar structural motif with pyridazin-4-ols. chim.it This method showcases the power of multicomponent reactions in generating molecular complexity from simple precursors. chim.it

The following table summarizes key one-pot synthetic approaches to pyridazine derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Arylglyoxal monohydrates, β-dicarbonyl compounds, Hydrazine hydrate | Ultrasound, Water | 6-aryl-3-methylpyridazine-4-carboxylic acid esters | growingscience.com |

| 1,3-Diketones | Diaza-Wittig reagents | Substituted pyridazines | evitachem.comkuleuven.be |

| Lithiated alkoxyallenes, Nitriles, Carboxylic acids | Acid work-up | Highly substituted pyridin-4-ols | chim.it |

| Arylglyoxal monohydrates, Quinoline-2,4-diol, Hydrazinium dihydrochloride/hydrazine hydrate | 1,4-diazobicyclo[2.2.2]octane (in ethanol) | 3-arylpyridazino[4,3-c]quinolin-5(6H)-ones | dntb.gov.ua |

Multi-Step Synthetic Strategies

Multi-step syntheses provide a more controlled and often necessary approach for obtaining specifically functionalized pyridazin-4-ol hydrochlorides. These strategies typically involve the sequential modification of a pre-existing pyridazine or precursor ring system.

A common multi-step approach begins with the synthesis of a pyridazine core followed by functional group interconversions. For example, 3-Amino-6-chloropyridazin-4-ol can be synthesized by first chlorinating 4-hydroxypyridazine (B169656) and then introducing the amino group via amination. evitachem.com The chlorination step can be achieved using reagents like thionyl chloride or phosphorus oxychloride. evitachem.com

Another example involves the synthesis of 4,5-dibromo-3,6-diarylpyridazines from 1,4-diarylbuta-1,3-diynes. niscair.res.in This process involves electrophilic addition of bromine followed by nucleophilic addition of hydrazine and subsequent intramolecular cyclization. niscair.res.in The resulting dibromopyridazine can then serve as a scaffold for further functionalization. niscair.res.in

The synthesis of pyridazine C-nucleosides has been achieved through a multi-step one-pot procedure starting from 2- and 3-(ribofuranosyl)furans. mdpi.com This method involves singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization. mdpi.com

A general overview of a multi-step synthesis is presented below:

Step 1: Formation of the Pyridazine Ring: This can be achieved through various condensation reactions, such as the reaction of a 1,4-dicarbonyl compound with hydrazine.

Step 2: Functionalization: Introduction of substituents like halogens, amino groups, or hydroxyl groups onto the pyridazine ring. This can involve reactions like chlorination, amination, or oxidation. evitachem.comontosight.ai

Step 3: Salt Formation: Reaction with hydrochloric acid to form the this compound salt.

Precursor-Based Syntheses of Pyridazin-4-ol Analogs

The synthesis of pyridazin-4-ol analogs often relies on the modification of readily available precursors. This approach allows for the generation of a library of derivatives with diverse functionalities.

For instance, 3,6-dichloropyridazin-4-ol (B1294562) can be synthesized from pyridazin-4-ol by reaction with a chlorinating agent. ontosight.ai This dichlorinated analog is a versatile intermediate for further modifications due to the reactivity of the chlorine atoms towards nucleophilic substitution. ontosight.ai

Similarly, 3-Amino-6-chloropyridazin-4-ol serves as a building block for more complex molecules. evitachem.com The chlorine atom can be displaced by various nucleophiles, and the amino and hydroxyl groups can undergo acylation and oxidation, respectively. evitachem.com

The synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives starts from 3(2H)pyridazinone-butanoic acid precursors. nih.gov These precursors are first converted to their corresponding esters, which then undergo alkaline hydrolysis and acidification to generate the necessary acid for the subsequent cycloaddition reaction. nih.gov

The following table highlights some precursor-based synthetic routes.

| Precursor | Reaction | Product | Reference |

| Pyridazin-4-ol | Chlorination | 3,6-Dichloropyridazin-4-ol | ontosight.ai |

| 4-Hydroxypyridazine | Chlorination followed by Amination | 3-Amino-6-chloropyridazin-4-ol | evitachem.com |

| 3(2H)pyridazinone-butanoic acids | Cycloaddition with acetylenic dipolarophiles | Pyrrolo[1,2-b]pyridazines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. royalsocietypublishing.orgpandawainstitute.com These approaches focus on the use of safer solvents, renewable resources, and energy-efficient reaction conditions. royalsocietypublishing.org

A notable green method for pyridazine synthesis involves the use of water as a solvent and ultrasound irradiation. growingscience.com This three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and hydrazine hydrate proceeds rapidly and gives high yields of the desired pyridazine derivatives. growingscience.com The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and readily available. royalsocietypublishing.org

Microwave-assisted synthesis is another green technique that has been successfully employed for the preparation of N-alkylpyridazinium ionic liquids. scirp.org This method offers significantly shorter reaction times and often results in quantitative yields compared to conventional heating methods. scirp.org

Flow chemistry represents another promising green approach, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. mdpi.com While specific applications to this compound are still emerging, the synthesis of related pyrazole (B372694) and pyridine (B92270) derivatives under flow conditions has been demonstrated, highlighting the potential of this technology. mdpi.com

Key green chemistry strategies include:

Use of Water as a Solvent: Reduces the reliance on volatile organic compounds (VOCs). growingscience.comroyalsocietypublishing.org

Ultrasound and Microwave Irradiation: Provides energy-efficient alternatives to conventional heating. growingscience.comscirp.org

Catalysis: Employing catalysts, especially those that are non-toxic and recyclable, can improve reaction efficiency and reduce waste. royalsocietypublishing.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. royalsocietypublishing.org

Scalable Synthesis Processes for this compound Derivatives

The development of scalable synthetic routes is crucial for the production of pyridazin-4-ol derivatives for potential industrial applications. Scalability requires processes that are robust, safe, and economically viable.

A scalable synthesis for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with a related pyridine core, has been developed. researchgate.net This process involves acylation, deprotection, and salt formation, and has been optimized to provide the product in high yield and purity on a large scale. researchgate.net

The synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, another pyridine-based compound, has been made scalable through a three-step route starting from inexpensive picolinic acid. beilstein-journals.org This demonstrates the importance of selecting readily available and cost-effective starting materials for large-scale production. beilstein-journals.org

Challenges in scaling up pyridazine synthesis can include managing exothermic reactions, ensuring efficient mixing, and developing effective purification methods that avoid chromatography. researchgate.net The use of precipitation or crystallization to isolate the final product is often preferred in large-scale manufacturing. kuleuven.be

Chemical Reactivity and Derivatization of the Pyridazin-4-ol Core

The pyridazin-4-ol core possesses a unique combination of functional groups that dictate its chemical reactivity and allow for a wide range of derivatization reactions. The key reactive sites are the hydroxyl group, the nitrogen atoms of the pyridazine ring, and any other substituents present on the ring.

The pyridazin-4-ol moiety can exist in tautomeric equilibrium with its corresponding pyridazin-4(1H)-one form. google.com The position of this equilibrium is influenced by the solvent and the nature of the substituents on the ring. chim.it This tautomerism is a critical factor in its reactivity.

The hydroxyl group can undergo several key reactions:

Oxidation: The hydroxyl group can be oxidized to the corresponding carbonyl compound, expanding its synthetic utility. evitachem.comevitachem.com

O-Sulfonylation: Reaction with reagents like nonafluorobutanesulfonyl fluoride (B91410) can convert the hydroxyl group into a good leaving group (nonaflate), which is highly versatile for subsequent substitution reactions, particularly palladium-catalyzed cross-coupling reactions. chim.it

The nitrogen atoms of the pyridazine ring are basic and can be protonated to form salts, such as the hydrochloride salt. They can also act as nucleophiles. For instance, pyridin-4-ol has been shown to react at the nitrogen atom with perfluorinated pyridines. researchgate.net

Substituents on the pyridazine ring also play a crucial role in its reactivity. For example, chlorine atoms on the ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. evitachem.comontosight.ai An amino group on the ring can be acylated to form amides. evitachem.com

The following table summarizes the reactivity of the pyridazin-4-ol core.

| Reactive Site | Reaction Type | Reagents | Product | Reference |

| Hydroxyl Group | Oxidation | Oxidizing agents | Carbonyl compound | evitachem.comevitachem.com |

| Hydroxyl Group | O-Sulfonylation | Nonafluorobutanesulfonyl fluoride | Pyridin-4-yl nonaflate | chim.it |

| Ring Nitrogen | Nucleophilic Attack | Perfluoropyridine | N-substituted pyridinone | researchgate.net |

| Ring Chlorine | Nucleophilic Substitution | Various nucleophiles | Substituted pyridazine | evitachem.comontosight.ai |

| Ring Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide | evitachem.com |

Functionalization Reactions of Pyridazin-4-olevitachem.com

The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. thieme-connect.de Functionalization of the pyridazine scaffold can be achieved through several strategies, including nucleophilic substitution, ortho-metallation, and cross-coupling reactions. nih.govresearchgate.net The presence of the hydroxyl group in pyridazin-4-ol introduces additional reactivity, allowing for transformations at both the oxygen and the ring carbons. The molecule exists in tautomeric equilibrium with pyridazin-4(1H)-one, and the predominant form can be influenced by the solvent and substituents. chim.itresearchgate.net This tautomerism is a key consideration in its functionalization reactions.

Halogenation Reactions

The introduction of halogen atoms onto the pyridazine ring is a crucial step for further functionalization, particularly for cross-coupling reactions. While direct halogenation of the parent pyridazin-4-ol is not extensively detailed, related transformations on pyridazine derivatives are well-documented. For instance, chlorination of 4,5-dichloropyridazin-3(2H)-one with phosphorus oxychloride can yield 3,4,5-trichloropyridazine. researchgate.net Similarly, the N-oxide of pyridines can undergo bromination at the gamma-position (C-4), a reaction that could be analogous for pyridazine N-oxides. amazonaws.com The use of specifically designed phosphine (B1218219) reagents has been shown to selectively halogenate the 4-position of various unactivated pyridines, a strategy that could potentially be adapted for pyridazine systems. amazonaws.com

Alkylation Reactions

Alkylation of pyridazin-4-ol can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, with the outcome often depending on the reaction conditions. The pyridazinone tautomer typically favors N-alkylation. thieme-connect.de Studies on the alkylation of 4,5-dichloropyridazin-6-one with dibromoalkanes have shown that under basic conditions (potassium carbonate or tetrabutylammonium (B224687) bromide/potassium hydroxide), the reaction yields N-alkylation products. researchgate.net The alkylation of pyridazinone derivatives with reagents like ethyl bromide or various alkyl halides is a common strategy for introducing alkyl or arylpiperazine moieties. evitachem.comnih.gov The principles governing the N- versus O-alkylation of pyridin-4-ol salts, where the ratio is influenced by the cation and solvent, may also apply to the pyridazine analogue. csu.edu.au

Acylation Reactions

Acylation reactions of pyridazin-4-ol derivatives can be directed to either the exocyclic oxygen or a nitrogen atom within the ring or on a substituent. O-acylation of 6-chloro-3-phenylpyridazin-4-ol has been achieved by refluxing with an aroyl chloride in the presence of triethylamine. thieme-connect.de In contrast, acylation of pyridazinamines typically occurs exclusively at the exocyclic nitrogen atom. thieme-connect.de The amino group at the 4-position of a 2,6-disubstituted pyridazine has been successfully acylated using anhydrides in pyridine. nih.gov Furthermore, pyridin-4-olates, formed by deprotonating the hydroxyl group with a base like sodium hydride, can be O-sulfonylated using reagents such as nonafluorobutanesulfonyl fluoride. chim.it

Condensation Reactions

The carbonyl group in the pyridazin-4-one tautomer and the activated positions on the ring allow for various condensation reactions. Pyridazin-4-ol can undergo reactions with aldehydes or ketones to form products like imines. evitachem.com Multi-component reactions are a powerful tool for synthesizing highly substituted pyridazines. For example, a three-component reaction between arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate in water under ultrasound irradiation affords 6-aryl-3-methylpyridazine-4-carboxylic acid esters in high yields. growingscience.com Additionally, intramolecular aldol-type condensation is a key step in certain synthetic routes to pyridin-4-ol derivatives, a reaction that involves the cyclization of a β-ketoenamide intermediate. beilstein-journals.orgnih.gov

Table 1: Examples of Three-Component Condensation Reactions for Pyridazine Synthesis growingscience.com

| Arylglyoxal (R) | β-dicarbonyl | Product | Yield (%) | Time (min) |

| Phenyl | Ethyl acetoacetate | Ethyl 6-phenyl-3-methylpyridazine-4-carboxylate | 92 | 3 |

| 4-Chlorophenyl | Ethyl acetoacetate | Ethyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylate | 90 | 3 |

| 4-Methylphenyl | Ethyl acetoacetate | Ethyl 6-(4-methylphenyl)-3-methylpyridazine-4-carboxylate | 95 | 3 |

| 4-Methoxyphenyl | Ethyl acetoacetate | Ethyl 6-(4-methoxyphenyl)-3-methylpyridazine-4-carboxylate | 94 | 4 |

| Phenyl | Acetylacetone | 1-(6-phenyl-3-methylpyridazin-4-yl)ethan-1-one | 88 | 5 |

Cyclization Reactions Leading to Fused Pyridazine Systems

The pyridazine ring serves as a versatile platform for the construction of fused bicyclic and polycyclic heterocyclic systems. kuleuven.be One common method involves the cyclization of 1,4-dicarbonyl precursors with hydrazine to form the pyridazine ring initially, which can then undergo further cyclization. nih.govresearchgate.net For instance, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine can be reacted with reagents like acetic anhydride (B1165640) or carbon disulphide to yield fused pyridazinotriazine derivatives. nih.gov Another strategy involves the condensation of substituted 3-aminopyridazines with α-haloaldehydes to produce imidazo[1,2-b]pyridazine (B131497) scaffolds. kuleuven.be The Diaza-Wittig reaction is another key step in strategies to access versatile pyridazine derivatives that can be cyclized to form novel fused systems. kuleuven.be

Cross-Coupling Reactions for Advanced Pyridazine Structures

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of the pyridazine nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically utilize a halogenated pyridazine as a substrate.

The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine ring. nih.govnih.govdntb.gov.ua For example, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)arylboronic acids in the presence of a palladium catalyst to synthesize π-conjugated thienylpyridazine derivatives. nih.gov This methodology has been used to create a variety of heteroaryl-substituted pyridazines and their corresponding pyridazinone derivatives. acs.org

To facilitate these couplings, pyridazin-4-ol can be converted into a more reactive derivative, such as a pyridin-4-yl nonaflate. chim.it These nonaflates are excellent precursors for a range of palladium-catalyzed processes, including Suzuki, Stille, and Sonogashira reactions. researchgate.netchim.it This approach significantly broadens the scope of accessible advanced pyridazine structures.

Table 2: Suzuki-Miyaura Cross-Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with (Hetero)arylboronic Acids nih.gov

| Boronic Acid | Product | Yield (%) |

| 4-Formylphenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 28 |

| 4-Cyanophenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzonitrile | 24 |

| 4-Nitrophenylboronic acid | 3-Nitro-6-(thiophen-2-yl)-3'-(4-nitrophenyl)pyridazine | 14 |

| Thiophen-2-boronic acid | 3,2'-Bithiophene-5-yl-6-(thiophen-2-yl)pyridazine | 21 |

| Furan-2-boronic acid | 2-(6-(Thiophen-2-yl)pyridazin-3-yl)furan | 18 |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the functionalization of heterocyclic compounds, including pyridazines. nih.govresearchgate.net These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the direct introduction of various substituents onto the pyridazine ring. researchgate.netmdpi.com The electron-deficient character of the pyridazine heterocycle is advantageous, as it facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized or expensive ligands. mdpi.com

This methodology is a significant improvement over classical cyclization methods for constructing substituted pyridazines, primarily due to the ready availability of coupling partners and the versatility of the synthetic approach. mdpi.com A variety of palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, have been successfully applied to pyridazine systems. researchgate.netmdpi.com These methods typically involve the reaction of a halopyridazine with an organometallic reagent in the presence of a palladium catalyst and a base.

Research has demonstrated that lithiation followed by boronation of pyridazines can create stable pyridazinylboronic acid or ester derivatives. acs.org These intermediates are effective partners in subsequent palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides, yielding substituted pyridazines in viable yields, although challenges like competing protodeboronation can sometimes occur. acs.org

| Catalyst System | Coupling Partners | Reaction Conditions | Product Type | Yield | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine + (Hetero)aromatic boronic acids | DME/ethanol/H₂O, 80 °C, N₂ | 3-Aryl/heteroaryl-6-(thiophen-2-yl)pyridazines | Varies | nih.gov |

| Pd₂(dba)₃ / PCy₃ / K₃PO₄·2H₂O | Pyridazinylboronic ester + Aryl halide | DMF, μW 160 °C, 5 min | Aryl/heteroarylpyridazines | 44-77% | acs.org |

| Pd(OAc)₂ / D-t-BPF / Na₂CO₃ | Pyridazinylboronic ester + Aryl halide | 1,4-dioxane, reflux, 5 h | Aryl/heteroarylpyridazines | 40-75% | acs.org |

Table 1. Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Derivatization.

Suzuki-Miyaura Coupling in Pyridazine Derivatization

The Suzuki-Miyaura coupling is arguably the most extensively used palladium-catalyzed reaction for creating C-C bonds in the synthesis of pyridazine derivatives. nih.gov Its prominence stems from several advantages: it utilizes readily available and stable boronic acids, proceeds under relatively mild conditions, tolerates a wide range of functional groups, and its inorganic by-products are non-toxic and easily removed. nih.govmdpi.com

This reaction has been instrumental in preparing π-conjugated heterocyclic systems based on the pyridazine scaffold. nih.gov A common strategy involves coupling a halogenated pyridazine with an aryl or heteroaryl boronic acid. mdpi.comnih.gov For instance, a series of π-conjugated thienylpyridazine derivatives were synthesized by coupling 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.govmdpi.com

The versatility of the Suzuki-Miyaura reaction also allows for the derivatization of peptides and amino acids containing halogenated pyridazine moieties under mild, often aqueous, conditions, which is crucial for maintaining the integrity of these complex biomolecules. mdpi.com The development of water-soluble ligands and catalysts has further expanded the scope of this reaction in biological and medicinal chemistry. mdpi.com

| Pyridazine Substrate | Boronic Acid/Ester | Catalyst/Base | Conditions | Product | Yield | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / aq. Na₂CO₃ | DME/ethanol, 80 °C | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | Varies | nih.gov |

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, reflux | 3-Chloro-6-phenylpyridazine | High | nih.gov |

| Halogenated Pyridazines | Aryl/heteroaryl boronic acids | PdCl₂(dppf) / K₃PO₄ | tBuOH/toluene/H₂O | Aryl/heteroaryl-substituted pyridazines | Good | mdpi.com |

Table 2. Selected Examples of Suzuki-Miyaura Reactions on Pyridazine Scaffolds.

Nitration of Pyridazine Derivatives

The direct nitration of the pyridazine ring is notably challenging. rsc.orgsphinxsai.com The pyridazine nucleus is electron-deficient due to the inductive effect of the two adjacent nitrogen atoms, which deactivates the ring towards electrophilic substitution reactions like nitration and sulfonation. sphinxsai.comnih.gov Attempts to nitrate (B79036) pyridazine itself using standard conditions, such as fuming nitric acid or a mixture of concentrated sulfuric acid and potassium nitrate, have often resulted in the recovery of unchanged starting material or decomposition products, with no nuclear nitration observed. rsc.org

However, nitration becomes feasible under specific circumstances:

Presence of Activating Groups: The introduction of strong electron-donating groups (e.g., -OH, -NH₂) onto the pyridazine ring can activate it sufficiently to undergo electrophilic substitution. rsc.orgnih.gov

Nitration of N-Oxides: A more common and effective strategy involves the nitration of pyridazine N-oxides. thieme-connect.de The N-oxide group activates the ring, directing nitration primarily to the 4-position. matanginicollege.ac.in The resulting nitropyridazine N-oxide can then be deoxygenated, typically using phosphorus trichloride (B1173362) (PCl₃), to yield the corresponding nitropyridazine. thieme-connect.de For example, nitration of pyridazine 1-oxide with benzoyl nitrate yields 4-nitropyridazine 1-oxide. thieme-connect.de

Nitramine Formation: When pyridazine derivatives with an amino group are treated with nitrating agents, the reaction can occur on the amino group itself to form a nitramino derivative rather than on the heterocyclic ring. rsc.org

These findings underscore that while direct nitration is difficult, indirect methods provide a reliable pathway to nitro-substituted pyridazines.

| Substrate | Reagents | Conditions | Primary Product | Key Finding | Reference |

| Pyridazine | Conc. H₂SO₄ / KNO₃ | Room Temperature | Pyridazine (recovered) | The pyridazine ring is resistant to direct nitration. | rsc.org |

| 3-Aminopyridazine | Nitrating agents | - | 3-Nitraminopyridazine | Nitration occurs on the amino group, not the ring. | rsc.org |

| Pyridazine 1-oxide | Benzoyl Chloride / AgNO₃ | CHCI₃, < 10 °C | 4-Nitropyridazine 1-oxide | N-oxidation activates the ring for nitration at C4. | thieme-connect.de |

| 3-Nitropyridazine 1-oxide | H₂ / Pd/C | MeOH / aq. HCl | Pyridazin-3-amine | The nitro group can be reduced to an amine. | thieme-connect.de |

Table 3. Research Findings on the Nitration of Pyridazine Derivatives.

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient pyridazine ring is highly susceptible to nucleophilic substitution. sphinxsai.comwur.nl This reactivity is a cornerstone of pyridazine chemistry, enabling the introduction of a wide variety of functional groups. Halogenated pyridazines, particularly chloropyridazines, are common substrates for these reactions, as the halogen atom acts as an excellent leaving group.

The positions on the pyridazine ring are not equally reactive. The carbon atoms at positions 3, 4, 5, and 6 are electron-poor, making them targets for nucleophiles. sphinxsai.com A diverse range of nucleophiles, including amines, alkoxides, hydroxide (B78521) ions, and sulfur nucleophiles, have been used to displace halogens from the pyridazine ring. jst.go.jpacs.org

For example, in 3,6-dichloro-4-methylpyridazine, reactions with nucleophiles such as hydrazine hydrate, ammonia, sodium hydroxide, sodium methoxide, or potassium hydrogen sulfide (B99878) readily yield monosubstituted products. jst.go.jp The study of these reactions is crucial for understanding the regioselectivity of substitution and for synthesizing specific isomers. In some cases, the reaction proceeds via an addition-elimination (SₙAr) mechanism, where the nucleophile first adds to the ring to form a σ-complex intermediate, followed by the elimination of the leaving group. wur.nl

| Substrate | Nucleophile | Conditions | Product Type | Significance | Reference |

| 3,6-Dichloro-4-methylpyridazine | Hydrazine hydrate | - | Monosubstituted hydrazinopyridazine | Demonstrates facile monosubstitution. | jst.go.jp |

| 3,6-Dichloro-4-methylpyridazine | Sodium methoxide | - | Monosubstituted methoxypyridazine | Introduction of an alkoxy group. | jst.go.jp |

| Halogenopyridazines | Potassium amide (KNH₂) | Liquid ammonia | Aminopyridazines | Can proceed via SₙAr, cine-substitution, or elimination-addition mechanisms. | wur.nl |

| 5,8-dichloropyrido(2,3-d)pyridazine | Dilute HCl / Heat | - | 5-Chloropyrido(2,3-d)pyridazin-8(7H)-one | Selective hydrolysis (oxidation) of one chloro group. | jocpr.com |

| 3-Chloropyridazine | Benzylamine | - | 3-Benzylaminopyridazine | Direct displacement of chlorine by an amine. | rsc.org |

Table 4. Examples of Nucleophilic Substitution on Pyridazine Derivatives.

Advanced Spectroscopic and Analytical Characterization for Pyridazin 4 Ol Hydrochloride Research

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyridazin-4-ol hydrochloride, both ¹H and ¹³C NMR spectra provide critical data for structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring. The electron-withdrawing nature of the nitrogen atoms and the positive charge from protonation would shift these signals to a lower field (higher ppm). The spectrum would typically display three signals for the three aromatic protons. Based on related pyridazine structures, the proton adjacent to the protonated nitrogen and the carbonyl/hydroxyl group would be the most deshielded. kuleuven.bemdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are expected. The carbon atom of the C=O group in the keto tautomer is expected to appear significantly downfield (typically >150 ppm), which is a characteristic feature of pyridazinone rings. jocpr.com The other three carbon signals would correspond to the remaining atoms in the heterocyclic ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ~ 7.0 - 9.0 | Signals for the three protons on the pyridazine ring. Exact shifts depend on the solvent and the position of protonation. |

| ¹H | ~ 11.0 - 14.0 | A broad singlet for the N-H proton is expected, similar to related pyridazinone structures. kuleuven.be |

| ¹³C | ~ 115 - 150 | Resonances for the three sp² carbons of the pyridazine ring. |

| ¹³C | > 150 | Resonance for the carbonyl carbon (C=O) in the dominant keto tautomer. jocpr.com |

Note: The actual chemical shifts can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the features of its keto tautomer, pyridazin-4(1H)-one hydrochloride. Key absorptions would include a strong C=O stretch, N-H stretching from the protonated ring, and various C-H and C=N vibrations. jocpr.comasianpubs.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3400 - 3100 | N-H Stretch | Broad absorption, characteristic of the protonated amine in the ring. jocpr.com |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak bands for the C-H bonds on the pyridazine ring. |

| ~1660 | C=O Stretch (Amide) | A strong and sharp absorption band, indicative of the carbonyl group in the keto tautomer. jocpr.com |

| ~1600 - 1450 | C=N and C=C Stretch | Medium to strong bands from the stretching vibrations within the aromatic ring. |

| < 900 | C-H Bending | Out-of-plane bending vibrations for the aromatic C-H bonds. jocpr.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for the free base, pyridazin-4-ol, is C₄H₄N₂O, with a molecular weight of approximately 96.09 g/mol . nih.govmatrix-fine-chemicals.com The hydrochloride salt (C₄H₅ClN₂O) would have a molecular weight of approximately 132.55 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecular ion of the free base, [M+H]⁺, at an m/z of approximately 97.

Analysis of the fragmentation pattern under electron impact (EI) ionization for the free base, pyridazin-4-ol, shows a molecular ion peak [M]⁺ at m/z 96. nih.gov The fragmentation can provide structural information. A common fragmentation pathway for such heterocyclic systems involves the loss of small, stable molecules.

Table 3: Major Ions in the Mass Spectrum of Pyridazin-4-ol (Free Base)

| m/z | Proposed Fragment Ion | Proposed Loss |

| 96 | [C₄H₄N₂O]⁺ | Molecular Ion (M⁺) |

| 69 | [C₃H₃NO]⁺ | Loss of HCN from the molecular ion |

| 42 | [C₂H₂N]⁺ | Further fragmentation of the ring |

Data sourced from GC-MS analysis of the parent compound, pyridazin-4-ol. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Heteroaromatic compounds like this compound exhibit characteristic absorptions due to π → π* and n → π* electronic transitions. acs.org The protonation of the pyridazine ring in the hydrochloride salt typically causes a shift in the absorption maxima (λ_max) compared to the free base in a neutral solvent. researchgate.net The spectrum is generally recorded by dissolving the compound in a transparent solvent, such as water or ethanol. mhlw.go.jp

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for the quality control of this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this polar, water-soluble compound. researchgate.net Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, and specific. researchgate.netpensoft.net

The goal is to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or degradation products. ptfarm.pl Key parameters for method development include the choice of stationary phase, mobile phase composition, and detector wavelength.

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm | Standard reverse-phase column for separating polar to non-polar compounds. |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) | The organic solvent (acetonitrile) and water control the elution strength. The acidic modifier ensures the analyte remains protonated for good peak shape. researchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic (constant mobile phase composition) is simpler, while gradient (changing composition) is better for separating complex mixtures. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Detection | UV Detector | Detection wavelength would be set at one of the absorption maxima (λ_max) determined by UV-Vis spectroscopy. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a mixture. The application of GC-MS in the study of this compound would primarily involve the analysis of the free base, pyridazin-4-ol, or a volatile derivative. The technique's high sensitivity, precision, and ability to provide structural information make it a valuable tool for both qualitative and quantitative analysis. researchgate.net

In a typical GC-MS analysis of a pyridazine derivative, the sample is first vaporized and introduced into the gas chromatograph. Here, the components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For pyridazin-4-ol, GC-MS data is available in the NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center, which confirms its suitability for this analytical method. rsc.org The mass spectrum of pyridazin-4-ol would be characterized by a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of the pyridazine ring. The fragmentation pattern provides crucial information for the structural confirmation of the molecule. The identification of unknown compounds or impurities in a sample can also be achieved by comparing the obtained mass spectra with spectral libraries. researchgate.net

The quantitative analysis of pyridazin-4-ol can also be performed using GC-MS, often by creating a calibration curve with standards of known concentration. This allows for the determination of the compound's purity or its concentration in various samples.

| Analytical Parameter | Description | Relevance to Pyridazin-4-ol Analysis |

| Retention Time (RT) | The time it takes for a compound to travel from the injector to the detector in the GC. | A characteristic value for pyridazin-4-ol under specific chromatographic conditions, used for its identification. |

| Molecular Ion Peak (M+) | The peak in the mass spectrum that corresponds to the intact molecule, minus one electron. | Confirms the molecular weight of pyridazin-4-ol. |

| Fragmentation Pattern | The series of peaks in the mass spectrum that represent the fragments of the molecule. | Provides a unique "fingerprint" for the structural elucidation and confirmation of pyridazin-4-ol. |

| NIST Database Match | Comparison of the experimental mass spectrum with the reference spectrum in the NIST library. | A high-quality match provides strong evidence for the identification of pyridazin-4-ol. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of the latest available data, a crystal structure for This compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure of the parent molecule, pyridazin-4-ol, has been investigated in the form of co-crystals. These studies reveal important structural features, particularly the molecule's tautomeric form and its hydrogen-bonding capabilities.

In a study of a co-crystal with hydroquinone, pyridin-4-ol was found to exist as its pyridin-4(1H)-one tautomer. researchgate.net This indicates that in the solid state, the proton resides on one of the nitrogen atoms of the pyridazine ring rather than on the oxygen atom. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and O—H⋯O interactions create a two-dimensional network. researchgate.net

Another crystallographic study of a co-crystal formed between pyridin-4-ol and cyclohexane-1,4-dicarboxylic acid showed the pyridin-4-ol molecule in a zwitterionic form, referred to as pyridinium-4-olate. nih.gov In this structure, the pyridinium (B92312) nitrogen is protonated, and the oxygen atom is deprotonated, carrying a negative charge. The crystal packing is characterized by charge-assisted O—H⋯O⁻ and N⁺—H⋯O⁻ hydrogen bonds, which link the molecular components into a two-dimensional network. nih.gov

These findings demonstrate that the solid-state structure of pyridazin-4-ol is highly influenced by the crystalline environment and the presence of co-crystallizing agents. The molecule can adopt different tautomeric or ionic forms to maximize the stability of the crystal lattice through hydrogen bonding.

Below is a table summarizing the crystallographic data for a co-crystal of pyridin-4-ol.

Table 1: Selected Crystallographic Data for Pyridin-4-ol–hydroquinone (2/1) Co-crystal researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.9695(3) |

| b (Å) | 5.9308(2) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 100.5010(10) |

| γ (°) | 90 |

| Volume (ų) | 945.95(4) |

| Tautomeric Form | Pyridin-4(1H)-one |

| Key Hydrogen Bonds | O—H⋯N, O—H⋯O |

Theoretical and Computational Studies of Pyridazin 4 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For pyridazin-4-ol hydrochloride, these calculations would be essential to understand its geometry, electronic distribution, and reactive sites. A primary consideration for pyridazin-4-ol is its existence in a tautomeric equilibrium with pyridazin-4(1H)-one. nih.gov Computational studies are adept at determining the relative stabilities of such tautomers and predicting which form is predominant under various conditions. Furthermore, upon formation of the hydrochloride salt, calculations can identify the most likely site of protonation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.comwuxibiology.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. gsconlinepress.comindexcopernicus.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. indexcopernicus.com Theoretical studies on pyridazine (B1198779) derivatives consistently calculate these values to understand their chemical behavior. gsconlinepress.comgsconlinepress.com For instance, in a study of dicyano pyridazine molecules, the addition of electron-withdrawing cyano groups was shown to decrease the energy gap, thereby increasing the molecule's reactivity. indexcopernicus.com The reactivity of this compound would similarly be influenced by the energies of its frontier orbitals.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyridazine | -7.14 | -2.42 | 4.72 | indexcopernicus.com |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.65 | -1.89 | 3.76 | gsconlinepress.com |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.11 | -1.42 | 4.69 | gsconlinepress.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of molecules. chemrxiv.orgrsc.org An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich and electron-deficient regions. chemrxiv.orgpearson.com Typically, red-colored areas indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. pearson.com For a molecule like pyridazine, the region around the nitrogen atoms, with their lone pair electrons, shows a negative potential, making them sites for hydrogen bonding or protonation. rsc.org In this compound, the MEP map would be crucial for visualizing the positive potential around the acidic hydrogens and the negative potential near the oxygen and nitrogen atoms, thereby explaining its intermolecular interactions. rsc.orgresearchgate.net

Atomic charge analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the distribution of electronic charge among the atoms in a molecule. electrochemsci.orgmdpi.comresearchgate.net This analysis provides insights into the electrostatic nature of the molecule and helps to understand its bonding and reactivity. mdpi.com NBO analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net For this compound, calculating the partial charges on each atom would help to identify the most electropositive and electronegative centers, corroborating the predictions from MEP mapping and offering a quantitative basis for its reactivity. electrochemsci.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comresearchgate.net These simulations can provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological receptor. tandfonline.comacs.org For this compound, MD simulations could be employed to model its behavior in an aqueous solution, showing how water molecules arrange around it. acs.org Furthermore, if this compound were being studied as a potential ligand for a protein target, MD simulations could be used to assess the stability of the ligand-protein complex, providing insights into its binding affinity and mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are statistical modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearch-nexus.netnih.govkfupm.edu.saresearchgate.netnih.govresearchgate.net These models are built using a set of calculated molecular descriptors. researchgate.netnih.gov

For pyridazine derivatives, QSAR and QSPR studies have been successfully applied, for example, to predict their efficacy as corrosion inhibitors or their vasorelaxant activity. research-nexus.netnih.gov The models often use quantum chemical descriptors derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, hardness, and softness, among others. gsconlinepress.comresearchgate.netgsconlinepress.comnih.gov By establishing a mathematical relationship between these descriptors and an observed property, QSAR/QSPR models can be used to predict the properties of new, untested compounds, guiding the design of molecules with desired characteristics. research-nexus.netkfupm.edu.saaip.org

Molecular Docking and Binding Affinity Predictions

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, a significant body of research exists on the computational analysis of structurally related pyridazine and pyridazinone derivatives. These studies provide valuable insights into the potential binding modes and interactions of this class of compounds with various biological targets. The methodologies and findings from this research offer a predictive framework for understanding the possible molecular interactions of this compound.

In silico methodologies, such as molecular docking, are instrumental in predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. nih.gov This approach allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition and biological activity.

Research on pyridazine derivatives has explored their potential as inhibitors for a range of therapeutic targets. For instance, studies on 3,6-disubstituted pyridazine derivatives have identified them as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2). tandfonline.com Molecular docking simulations in these studies proposed CDK2 as a probable enzymatic target and successfully explored the binding interactions of the pyridazine compounds within the CDK2 binding site. tandfonline.com The inhibitory activity of these compounds was later confirmed through in vitro assays, with some derivatives showing IC50 values in the nanomolar range. tandfonline.com

Similarly, an in silico analysis of pyridazinone derivatives as potential inhibitors for aldose reductase, an enzyme implicated in diabetic complications, has been conducted. researchgate.net This research utilized molecular docking to predict the binding conformations and free energies of these derivatives within the enzyme's active site. researchgate.net

Furthermore, the versatility of the pyridazine scaffold is highlighted in studies where it has been incorporated into hybrid molecules to target various diseases. The predictive power of molecular docking has been crucial in the rational design of these compounds. For example, in silico screening of a library of heterocyclic compounds, including pyridyl derivatives, against Plasmodium falciparum targets helped identify potential antimalarial hits. nih.gov The binding energy values obtained from docking were a key criterion for selecting compounds for further experimental validation. nih.gov

The general approach in these computational studies involves preparing the three-dimensional structures of the ligands and the target protein, followed by docking simulations using software like Autodock. nih.gov The results are then analyzed to identify the most stable binding poses and the specific amino acid residues involved in the interaction.

The following table summarizes findings from molecular docking studies on various pyridazine derivatives, showcasing the diversity of targets and the predicted affinities.

| Compound Class | Target Protein | Key Findings | Reference |

| 3,6-Disubstituted Pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Identified as potent inhibitors with IC50 values as low as 20.1 nM. Docking studies revealed key binding interactions within the ATP-binding pocket. | tandfonline.com |

| Pyridazinone Derivatives | Aldose Reductase | In silico analysis suggested potential inhibitory activity, guiding the synthesis and further testing of these compounds. | researchgate.net |

| Pyridyl-containing Heterocycles | Plasmodium falciparum 1-cys-peroxiredoxin (PfPrx1) and other targets | Virtual screening identified compounds with predicted binding to key malarial proteins, with some hits showing IC50 values below 1 µM in subsequent assays. | nih.gov |

These studies collectively demonstrate the utility of molecular docking in predicting the biological potential of pyridazine-containing molecules. While direct computational data for this compound is pending, the established research on its analogues suggests that it could exhibit interesting binding properties with various protein targets, a hypothesis that warrants future in silico and experimental investigation.

Medicinal Chemistry and Biological Activity of Pyridazin 4 Ol Hydrochloride and Its Derivatives

Pharmacological Applications and Therapeutic Potential

Derivatives of pyridazin-4-ol have been the subject of extensive research, revealing a diverse range of biological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, antioxidant, and anticonvulsant agents. The versatility of the pyridazinone core allows for structural modifications that can modulate their pharmacological profiles, leading to the development of potent and selective therapeutic agents.

Anticancer and Antitumor Activities

Pyridazin-4-ol derivatives have emerged as a significant class of compounds with potent anticancer and antitumor properties. Researchers have synthesized and evaluated numerous analogues, demonstrating their efficacy against a variety of cancer cell lines.

One area of focus has been the development of pyridazinone-based diarylurea derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors, leading to their regression. A study investigating a series of such compounds identified several potent derivatives. For instance, compounds 8f , 10l , and 17a exhibited significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer cell lines, with growth inhibition percentages (GI%) ranging from 62.21% to 100.14%. Further evaluation of compounds 10l and 17a revealed their potent dose-dependent inhibitory activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.66 to 100 µM across various cancer cell lines. Mechanistic studies showed that compound 10l induced cell cycle arrest at the G0–G1 phase in A549/ATCC lung cancer cells and promoted apoptosis by upregulating the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.

Another novel series of 3,6-disubstituted pyridazine (B1198779) derivatives was designed and synthesized as potential anticancer agents. Among these, compound 9e demonstrated the highest growth inhibition against the majority of the NCI-60 cancer cell lines. Furthermore, some bis-pyridazinone derivatives have been evaluated by the National Cancer Institute (USA) for their in vitro cytotoxic activity against a panel of 60 human tumor cell lines. Three of these compounds were found to be active against non-small cell lung cancer (HOP-92 and NCI-H226), CNS cancer (SNB-75), and renal cancer (A498 and UO-31), with growth inhibition ranging between 50–80 µM.

The following table summarizes the anticancer activity of selected pyridazin-4-ol derivatives:

| Compound | Cancer Cell Line | Activity Metric | Value |

| 8f | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% |

| 10l | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% |

| 10l | Various | GI50 | 1.66 - 100 µM |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% |

| 17a | Various | GI50 | 1.66 - 100 µM |

| 9e | NCI-60 Panel | Growth Inhibition | High |

| bis-pyridazinone 1 | Non-small cell lung cancer (HOP-92) | Growth Inhibition | 51.45 µM |

| bis-pyridazinone 2 | NSCLC, CNS, Renal | Growth Inhibition | 50 - 80 µM |

| bis-pyridazinone 3 | NSCLC, CNS, Renal | Growth Inhibition | 50 - 80 µM |

Antimicrobial Activities (Antibacterial, Antifungal)

In addition to their anticancer potential, pyridazin-4-ol derivatives have demonstrated significant antimicrobial activity. The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and pyridazinones represent a promising class of compounds in this regard.

A study focused on developing dual-action antimicrobial and anticancer agents synthesized a series of pyridazinone-based diarylurea derivatives. Within this series, compound 10h displayed potent antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL. Another compound from the same study, 8g , exhibited significant antifungal activity against Candida albicans, also with an MIC of 16 µg/mL.

Furthermore, a series of previously reported pyridazinone-based congeners, IX(a–c) , were investigated for their antimicrobial potential and showed promising activity against S. aureus and methicillin-resistant S. aureus (MRSA), with MIC values ranging from 0.5 to 128 µg/mL. These compounds also retained their potent VEGFR-2 inhibitory activity, highlighting their potential as dual therapeutic agents.

The antimicrobial activity of selected pyridazin-4-ol derivatives is summarized in the table below:

| Compound | Microorganism | Activity Metric | Value (µg/mL) |

| 10h | Staphylococcus aureus | MIC | 16 |

| 8g | Candida albicans | MIC | 16 |

| IXa | S. aureus, MRSA | MIC | 0.5 - 128 |

| IXb | S. aureus, MRSA | MIC | 0.5 - 128 |

| IXc | S. aureus, MRSA | MIC | 0.5 - 128 |

Anti-inflammatory and Analgesic Properties

Pyridazin-4-ol derivatives have also been investigated for their anti-inflammatory and analgesic activities. Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory drugs with improved safety profiles is a key research area.

Several 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives were synthesized and evaluated for their analgesic and anti-inflammatory effects in animal models. researchgate.net The analgesic activity was assessed using the hot plate method, while the anti-inflammatory activity was determined using the carrageenan-induced hind paw edema model. researchgate.net Among the synthesized compounds, 4f , 4b , 4d , and 4e exhibited notable analgesic and anti-inflammatory activities. researchgate.net

In another study, a series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov The analgesic effects were measured using the phenylbenzoquinone-induced writhing test, and the anti-inflammatory activity was assessed in the carrageenan-induced paw edema model. nih.gov Four compounds, 8a , 8b , 8d , and 8e , demonstrated significant analgesic effects. nih.gov Notably, compound 8d , identified as 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone, showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Importantly, the most active derivatives did not show any gastric ulcerogenic effects at the tested doses. nih.gov

The following table presents the anti-inflammatory and analgesic activity of selected pyridazin-4-ol derivatives:

| Compound | Biological Activity | Animal Model | Notable Finding |

| 4b | Analgesic, Anti-inflammatory | Hot plate, Carrageenan-induced edema | Exhibited notable activity |

| 4d | Analgesic, Anti-inflammatory | Hot plate, Carrageenan-induced edema | Exhibited notable activity |

| 4e | Analgesic, Anti-inflammatory | Hot plate, Carrageenan-induced edema | Exhibited notable activity |

| 4f | Analgesic, Anti-inflammatory | Hot plate, Carrageenan-induced edema | Exhibited notable activity |

| 8a | Analgesic | Phenylbenzoquinone-induced writhing | Significant effect |

| 8b | Analgesic | Phenylbenzoquinone-induced writhing | Significant effect |

| 8d | Analgesic, Anti-inflammatory | Phenylbenzoquinone-induced writhing, Carrageenan-induced edema | Anti-inflammatory activity similar to indomethacin |

| 8e | Analgesic | Phenylbenzoquinone-induced writhing | Significant effect |

Antiviral Activities, including Anti-HAV

The antiviral potential of pyridazin-4-ol derivatives has been explored, with a particular focus on activity against the Hepatitis A virus (HAV). HAV is a common cause of acute viral hepatitis, and there is a need for effective antiviral treatments.

In a study dedicated to finding new anti-HAV agents, a series of novel pyridazine derivatives were synthesized and screened for their antiviral activity. nih.govnih.gov Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione (10) demonstrated the highest antiviral effect against HAV. nih.govnih.gov Further investigation into its mechanism of action suggested that the compound might interfere with the virus's ability to bind to host cells or inhibit viral replication enzymes. nih.gov

The table below highlights the anti-HAV activity of the identified pyridazine derivative:

| Compound | Virus | Activity | Notable Finding |

| 10 | Hepatitis A Virus (HAV) | Antiviral | Highest effect among the tested compounds |

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyridazin-4-ol derivatives have been investigated for their antioxidant properties and their potential to mitigate oxidative damage.

A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested in vitro for their ability to inhibit superoxide (B77818) anion formation and their effects on lipid peroxidation. nih.gov Many of the tested compounds exhibited a strong inhibitory effect on superoxide anion, with inhibition ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov Their activity was found to be comparable to that of α-tocopherol, a well-known antioxidant, at the same concentration. nih.gov

The antioxidant activity of these pyridazine derivatives is summarized in the table below:

| Compound Series | Antioxidant Assay | Concentration | Inhibition |

| 2H-pyridazine-3-one analogues | Superoxide anion formation | 10⁻³ M | 84% - 99% |

| 6-chloropyridazine analogues | Superoxide anion formation | 10⁻³ M | 84% - 99% |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Pyridazin-4-ol derivatives have shown promise in this area.

A study investigating the anticonvulsant activities of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one derivatives tested these compounds in two standard models of epilepsy: the maximal electroshock (MES) and the isoniazid (B1672263) (INH)-induced convulsion tests. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com In the MES model, which is indicative of activity against generalized tonic-clonic seizures, compounds 3e and 3j exhibited the highest anticonvulsant activity. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com In the INH-induced convulsion model, which is used to identify compounds that may act by enhancing GABAergic neurotransmission, all the tested compounds showed good activity, with compounds 3d and 3j being the most potent. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com It was also noted that the methyl derivatives were generally more active than the chloro derivatives. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com Importantly, these compounds did not show any signs of neurotoxicity at the tested doses. openpharmaceuticalsciencesjournal.com

The anticonvulsant activity of selected pyridazin-4-ol derivatives is presented in the table below:

| Compound | Anticonvulsant Model | Activity |

| 3e | Maximal Electroshock (MES) | Highest activity |

| 3j | Maximal Electroshock (MES) | Highest activity |

| 3d | Isoniazid (INH)-induced convulsion | Maximum activity |

| 3j | Isoniazid (INH)-induced convulsion | Maximum activity |

Cardiovascular Applications (Antihypertensive, Cardiotonic, Vasodilators)

Derivatives of pyridazin-4-ol have been extensively investigated for their potential in treating cardiovascular diseases, demonstrating a range of activities including antihypertensive, cardiotonic, and vasodilatory effects. The structural versatility of the pyridazinone core allows for modifications that lead to potent and selective agents. sarpublication.comconsensus.app

Antihypertensive Activity: Several studies have focused on synthesizing novel pyridazinone derivatives as potential antihypertensive agents. researchgate.netamanote.com By targeting the renin-angiotensin system, specifically Angiotensin Converting Enzyme (ACE), researchers have developed compounds with significant inhibitory potential. Molecular docking studies have been employed to identify key structural features for optimal interaction with the ACE active site, guiding the design of more potent inhibitors. orientjchem.org For instance, a series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and screened for their antihypertensive properties, with some compounds showing appreciable activity in vivo. researchgate.net

Cardiotonic and Vasodilator Activity: The pyridazinone nucleus is a key component of several cardiotonic agents known for their inotropic and vasodilatory actions, which are beneficial in the treatment of congestive heart failure. sarpublication.comacs.org These compounds often act by inhibiting phosphodiesterase III (PDEIII), leading to an increase in intracellular cyclic AMP levels, which in turn enhances cardiac contractility and promotes vasodilation. nih.gov

One notable class of compounds is the 4,5-dihydro-6-phenylpyridazinones, which are recognized for their potent inotropic and vasodilatory properties. sarpublication.com Further research has led to the development of novel pyridazinone derivatives with vasorelaxant and platelet antiaggregatory activities. acs.org For example, a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives were designed as hydralazine (B1673433) analogues and showed superior in vitro vasorelaxant activities. nih.gov Another study synthesized 6-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone derivatives, some of which exhibited significant vasodilator effects. researchgate.net

Pimobendan, a benzimidazole-pyridazinone derivative, exemplifies the dual action of these compounds, possessing both vasodilator and positive inotropic properties that improve cardiac output. sarpublication.com Similarly, Levosimendan acts as an inotropic Ca2+ sensitizer (B1316253) and a vasodilator. sarpublication.com

Table 1: Cardiovascular Activity of Selected Pyridazinone Derivatives

| Compound Class | Specific Derivative Example | Primary Cardiovascular Effect | Mechanism of Action (if known) |

|---|---|---|---|

| 6-Phenyl-pyridazinones | 6-(4-substitutedphenyl)-3-pyridazinone | Vasodilator | Hydralazine analogue |

| 4,5-Dihydro-6-phenylpyridazinones | Pimobendan | Cardiotonic, Vasodilator | PDEIII Inhibition |

| Imidazolylphenyl-pyridazinones | 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Cardiotonic (Positive Inotropic) | - |

| Triazolyl-dihydropyridazinones | 6-(p-Bromophenyl)-2-(4-(m-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one (4e) | Antihypertensive | - |

| Imidazolinone-pyridazinones | 6-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone | Vasodilator | - |

Enzyme Inhibition Studies

The therapeutic potential of pyridazin-4-ol derivatives is significantly linked to their ability to inhibit various enzymes implicated in a range of diseases.

Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.gov Numerous pyridazinone derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes. nih.govmersin.edu.tr For example, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives showed moderate inhibition against both enzymes, with a preference for BChE. nih.gov Compound VI2a from this series emerged as a dual inhibitor. nih.gov Another study on [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives identified compounds that were potent and selective BChE inhibitors. nih.gov Kinetic and molecular docking studies have revealed that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Monoamine Oxidase (MAO) Inhibition: Selective inhibition of monoamine oxidase B (MAO-B) is a validated approach for treating Parkinson's disease as it increases dopamine (B1211576) levels in the brain. mdpi.commdpi.com Several novel classes of pyridazinone derivatives have been developed as potent and selective MAO-B inhibitors. mdpi.commdpi.comuniba.itnih.govresearchgate.net For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized, with compound S5 showing the most potent inhibition of MAO-B. mdpi.comnih.gov Kinetic studies have shown that these compounds often act as competitive and reversible inhibitors. mdpi.comnih.gov

Cyclooxygenase (COX) Inhibition: Pyridazine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govddtjournal.netorientjchem.orgmdpi.com The goal is to develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles compared to non-selective COX inhibitors. ddtjournal.netorientjchem.org Several synthesized pyridazine scaffolds have demonstrated a clear preference for COX-2 over COX-1 inhibition, with some compounds showing potency comparable to or greater than the standard drug celecoxib. nih.govorientjchem.orgmdpi.com Furthermore, some 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. tandfonline.com

Table 2: Enzyme Inhibitory Activity of Selected Pyridazinone Derivatives

| Target Enzyme | Derivative Class | Specific Compound | IC50 / Ki Value |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 3(2H)pyridazinone-triazole | Compound 6d | Ki = 2.35 ± 0.18 µM |

| Butyrylcholinesterase (BChE) | [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate | Compound 16c | IC50 = 12.8 μM (eqBuChE) |

| Monoamine Oxidase B (MAO-B) | Pyridazinone derivative | Compound TR16 | IC50 = 0.17 µM |

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine | Compound S5 | IC50 = 0.203 µM |

| Cyclooxygenase-2 (COX-2) | Pyridazine-based sulphonamide | Compound 7a | IC50 = 0.05 µM |

| Cyclooxygenase-2 (COX-2) | Pyridazine derivative | Compound 6b | IC50 = 0.18 µM |

Receptor Modulation and Ligand Design

Beyond enzyme inhibition, pyridazin-4-ol derivatives have been designed as ligands to modulate the function of various receptors, particularly those in the central nervous system.

GABAA Receptor Modulation: The gamma-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the brain and a target for drugs used to treat anxiety, epilepsy, and sleep disorders. Arylaminopyridazine derivatives of GABA have been identified as selective and potent antagonists of the GABAA receptor. nih.gov For example, SR 95531 (gabazine) and SR 42641 are competitive antagonists at the GABAA receptor site, capable of displacing [3H]GABA from rat brain membranes. nih.gov These findings highlight the potential of the pyridazine scaffold in designing specific modulators of GABAA receptor function.

Formyl Peptide Receptor (FPR) Agonism: N-formyl peptide receptors (FPRs) are G-protein-coupled receptors involved in the inflammatory response. mdpi.com Agonists of these receptors, particularly FPR2, can promote the resolution of inflammation, making them attractive targets for diseases like rheumatoid arthritis. nih.govnih.gov Researchers have identified pyridazin-3(2H)-one derivatives as a novel class of small-molecule agonists for FPRs. nih.govweebly.comresearcher.life These compounds have been shown to activate intracellular calcium mobilization and chemotaxis in human neutrophils, with some derivatives acting as mixed FPR1/FPR2 agonists. researcher.life

Neuroprotective Effects

The neuroprotective potential of pyridazin-4-ol derivatives is an emerging area of research, with studies pointing to their ability to protect neurons from damage in various pathological conditions.

One key mechanism underlying these neuroprotective effects is the activation of the Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov EAAT2 is crucial for clearing excess glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity, a major contributor to neuronal cell death in many neurological disorders. A specific derivative, LDN-212320, was identified as a potent activator of EAAT2 at the translational level. nih.gov This compound was shown to restore normal glutamate clearance and provide neuronal protection. nih.gov Building on this, novel pyridazine derivatives have been synthesized and shown to have an even better profile in counteracting neuropathic pain in preclinical models, suggesting their therapeutic potential for conditions characterized by glutamate dysregulation. nih.gov

Furthermore, the anti-inflammatory properties of pyridazinone derivatives, such as the inhibition of lipopolysaccharide (LPS)-induced neuroinflammation, also contribute to their neuroprotective capacity. mdpi.com

Potential for Treatment of Neurodegenerative Diseases

The multifaceted pharmacological profile of pyridazin-4-ol derivatives makes them promising candidates for the development of treatments for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. scispace.comacs.orgmdpi.com